molecular formula C12H19NS B13069550 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13069550
M. Wt: 209.35 g/mol
InChI Key: MGMWIPQBAJHNJE-UHFFFAOYSA-N
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Description

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both a thieno and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno precursor with a pyridine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced thieno derivatives .

Scientific Research Applications

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its combination of a thieno and pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-pentan-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-3-4-9(2)12-10-6-8-14-11(10)5-7-13-12/h6,8-9,12-13H,3-5,7H2,1-2H3

InChI Key

MGMWIPQBAJHNJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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